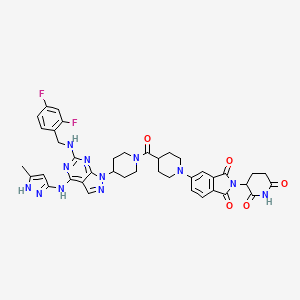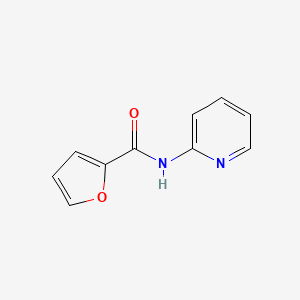
N-(pyridin-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound that features both pyridine and furan rings. . The presence of both pyridine and furan rings in its structure contributes to its unique chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium . The reaction is carried out under reflux conditions to yield the desired amide. The reaction can be represented as follows:
Acylation Reaction:
Further treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene can lead to the formation of the corresponding carbothioamide . This intermediate can then be oxidized with potassium ferricyanide in an alkaline medium to yield various derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and various alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium ferricyanide can yield thiazolo derivatives , while bromination can introduce bromine atoms at specific positions on the furan ring.
Applications De Recherche Scientifique
N-(pyridin-2-yl)furan-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development.
Biological Studies: It has been investigated for its interactions with molecular targets such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase.
Material Science: The compound’s unique structure allows for its use in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that the compound can bind to c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These interactions can modulate various biological pathways, leading to its observed antimicrobial and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound is structurally similar but features a methyl group linking the pyridine and furan rings.
N-(pyridin-2-yl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring.
Uniqueness
N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of both pyridine and furan rings, which contribute to its distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9/h1-7H,(H,11,12,13) |
Clé InChI |
LXCQXPGYOJWAAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
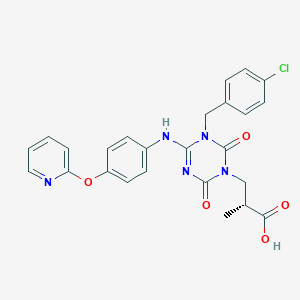
![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)



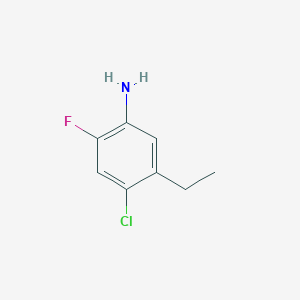
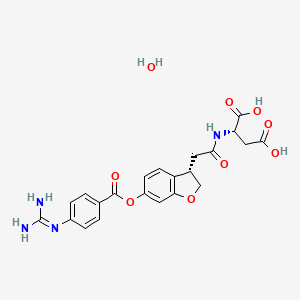

![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)

![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
